1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Regioisomerism: ~10-Fold Lipophilicity Difference and Divergent ADME Profiles from AstraZeneca Matched-Pair Analysis
A systematic matched-pair comparison of 1,2,4- and 1,3,4-oxadiazole isomers across the AstraZeneca compound collection revealed that the 1,3,4-oxadiazole isomer shows approximately one order of magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole partner in virtually all cases, along with significantly improved metabolic stability, reduced hERG channel inhibition, and higher aqueous solubility [1]. In a separate CB₂ cannabinoid receptor ligand series, bioisosteric replacement of the central 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole ring resulted in 10- and 50-fold reduced CB₂ binding affinity for the 1,3,4 derivatives (compounds 9a and 9b) compared to the corresponding 1,2,4-oxadiazole derivatives (compounds 1a and 1b) [2]. Consequently, the target compound, bearing the 1,2,4-oxadiazole core, provides higher intrinsic target-binding potential but carries a trade-off of increased lipophilicity and potentially lower metabolic stability relative to its 1,3,4-oxadiazole regioisomer 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine (CAS 1017200-17-7, same MF and MW) [3].
| Evidence Dimension | Lipophilicity (log D) – regioisomer comparison |
|---|---|
| Target Compound Data | 1,2,4-Oxadiazole regioisomer (higher log D; ~10-fold greater than 1,3,4 matched pair) |
| Comparator Or Baseline | 1,3,4-Oxadiazole regioisomer (lower log D by ~1 log unit in AstraZeneca matched pairs) |
| Quantified Difference | ~10-fold lower lipophilicity for 1,3,4 isomer; 10- to 50-fold reduced CB₂ affinity for 1,3,4 vs. 1,2,4 derivatives |
| Conditions | AstraZeneca internal compound collection matched-pair analysis [1]; CB₂ receptor radioligand binding assay [2] |
Why This Matters
Selection of the 1,2,4-oxadiazole core is mandatory if target-binding affinity is the primary optimization goal; the 1,3,4-isomer should be selected only when metabolic stability, low hERG risk, or aqueous solubility are the dominant design constraints.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. DOI: 10.1021/jm2013248. View Source
- [2] Heimann, D.; Lueg, C.; de Vries, H.; Frehland, B.; Schepmann, D.; Heitman, L. H.; Wünsch, B. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB₂ ligands by regioisomeric 1,3,4-oxadiazole ring. Bioorg. Med. Chem. 2018, 26 (14), 4089–4103. DOI: 10.1016/j.bmc.2018.06.035. View Source
- [3] PubChem. 3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine. CAS 1017200-17-7. MF C₉H₁₁N₃OS, MW 209.27 g/mol. View Source
